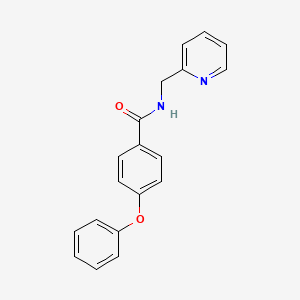

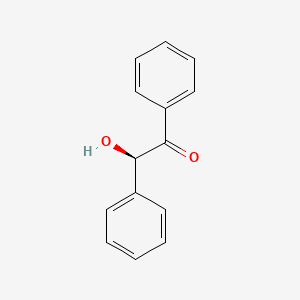

4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-phénoxy-N-(pyridin-2-ylméthyl)benzamide est un membre de la classe des benzamides. Il est obtenu par la condensation formelle du groupe carboxylique de l'acide 4-phénoxybenzoïque avec le groupe amino de la (pyridin-2-yl)méthylamine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-phénoxy-N-(pyridin-2-ylméthyl)benzamide implique généralement les étapes suivantes :

Réaction de condensation : Le groupe carboxylique de l'acide 4-phénoxybenzoïque réagit avec le groupe amino de la (pyridin-2-yl)méthylamine.

Conditions réactionnelles : Cette réaction est généralement effectuée en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane (DCM).

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du 4-phénoxy-N-(pyridin-2-ylméthyl)benzamide ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des réactions de condensation similaires avec des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-phénoxy-N-(pyridin-2-ylméthyl)benzamide peut subir divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde) sont utilisés dans des conditions appropriées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

Le 4-phénoxy-N-(pyridin-2-ylméthyl)benzamide a diverses applications de recherche scientifique, notamment :

Chimie : Utilisé comme brique de base en synthèse organique et comme réactif dans diverses réactions chimiques.

Biologie : Investigué pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses effets sur des cibles moléculaires spécifiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et produits chimiques.

5. Mécanisme d'action

Le mécanisme d'action du 4-phénoxy-N-(pyridin-2-ylméthyl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Une cible connue est la protéine kinase activée en aval des mitogènes 14 (MAPK14), qui joue un rôle dans divers processus cellulaires . Les effets du composé sont médiés par sa liaison à cette kinase, influençant les voies de signalisation et les réponses cellulaires.

Applications De Recherche Scientifique

4-phenoxy-N-(pyridin-2-ylmethyl)benzamide has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

Industry: Utilized in the development of new materials and chemical products.

Mécanisme D'action

The mechanism of action of 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes . The compound’s effects are mediated through its binding to this kinase, influencing signaling pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Composés similaires

N-(4-phénoxyphényl)-2-[(pyridin-4-ylméthyl)amino]nicotinamide : Un anilide aromatique avec une structure similaire mais des groupes fonctionnels différents.

N-(4-chlorophényl)-2-[(pyridin-4-ylméthyl)amino]benzamide : Un benzanilide avec un groupe chlorophényle au lieu d'un groupe phénoxy.

Unicité

Le 4-phénoxy-N-(pyridin-2-ylméthyl)benzamide est unique en raison de sa combinaison spécifique de groupes phénoxy et pyridinylméthyle, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à interagir avec la MAPK14 et d'autres cibles moléculaires le distingue des composés similaires.

Propriétés

Formule moléculaire |

C19H16N2O2 |

|---|---|

Poids moléculaire |

304.3 g/mol |

Nom IUPAC |

4-phenoxy-N-(pyridin-2-ylmethyl)benzamide |

InChI |

InChI=1S/C19H16N2O2/c22-19(21-14-16-6-4-5-13-20-16)15-9-11-18(12-10-15)23-17-7-2-1-3-8-17/h1-13H,14H2,(H,21,22) |

Clé InChI |

HVLSCZSVTCNAQX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1223201.png)

![N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1223203.png)

![4-[4-Methyl-6-(4-methyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B1223210.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1223215.png)

![4-{2-[(3-Nitrobenzoyl)amino]phenoxy}phthalic acid](/img/structure/B1223217.png)

![2-[[3-Cyano-4-(5-methyl-2-furanyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio]acetic acid methyl ester](/img/structure/B1223218.png)